

Spectroscopic and Spectrometric Analysis of 4-Iodo-1-tritylimidazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Iodo-1-tritylimidazole

Cat. No.: B030481

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound **4-Iodo-1-tritylimidazole** ($C_{22}H_{17}IN_2$). The information presented herein is essential for the characterization and quality control of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectral Data Summary

The following tables summarize the key spectral and spectrometric data for **4-Iodo-1-tritylimidazole**.

1H NMR Data

Table 1: 1H NMR (400 MHz, $CDCl_3$) Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
|---------------------------------|--------------|--------------------------|-------------------|-------------------------------|
| 7.39 – 7.34 | m | - | 9H | Trityl group (meta- & para-H) |
| 7.21 – 7.17 | m | - | 6H | Trityl group (ortho-H) |
| 7.04 | d | 1.5 | 1H | Imidazole ring (H-5) |
| 6.87 | d | 1.6 | 1H | Imidazole ring (H-2) |

Note: The assignments for the trityl group protons are based on typical spectral patterns for this moiety. The imidazole proton assignments are based on the expected electronic environment.

¹³C NMR Data

Table 2: Predicted ¹³C NMR (100 MHz, CDCl₃) Spectral Data

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-----------------------|
| 142.5 | Trityl - Quaternary C |
| 138.0 | Imidazole C-2 |
| 129.8 | Trityl - CH |
| 128.2 | Trityl - CH |
| 128.0 | Trityl - CH |
| 122.0 | Imidazole C-5 |
| 85.0 | Imidazole C-4 (C-l) |
| 76.5 | Trityl - C |

Note: The above ^{13}C NMR data is predicted, as experimental data is not readily available in the public domain. Predictions are based on computational models and typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm ⁻¹) | Intensity | Bond Vibration | Functional Group |
|--------------------------------|---------------|----------------|-------------------------|
| 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1525 - 1475 | Medium | C=N Stretch | Imidazole Ring |
| 1250 - 1000 | Strong | C-N Stretch | Imidazole Ring |
| 770 - 730 | Strong | C-H Bend | Aromatic (out-of-plane) |
| 710 - 690 | Strong | C-H Bend | Aromatic (out-of-plane) |
| ~550 | Medium | C-I Stretch | Iodo-group |

Note: These are expected absorption ranges for the functional groups present in **4-iodo-1-tritylimidazole**. A product specification sheet confirms the infrared spectrum conforms to the structure.^[1]

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry (EI/GC-MS and ESI/APCI-HRMS) Data

| m/z | Relative Intensity | Ion Assignment | Notes |
|----------|--------------------|-----------------------|---|
| 437.0509 | - | $[M+H]^+$ | High-resolution mass spectrometry (APCI) confirming the molecular formula.[2] |
| 436 | Low | $[M]^+$ | Molecular ion peak (expected). |
| 243 | 100% (Base Peak) | $[C(C_6H_5)_3]^+$ | Trityl cation, a very stable fragment.[3] |
| 194 | Moderate | $[M - C(C_6H_5)_3]^+$ | Imidazole-iodine fragment. |
| 165 | High | $[C_{13}H_9]^+$ | Biphenylene-methyl cation, a fragment from the trityl group.[3] |

Note: The fragmentation pattern is dominated by the loss of the stable trityl cation. The molecular weight of **4-Iodo-1-tritylimidazole** is 436.29 g/mol .[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **4-Iodo-1-tritylimidazole** is dissolved in ~0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- 1H NMR Acquisition:
 - Spectrometer: A 400 MHz NMR spectrometer.
 - Pulse Sequence: A standard single-pulse sequence.
 - Acquisition Parameters:

- Number of scans: 16
- Relaxation delay: 1.0 s
- Pulse width: 30°
- Acquisition time: 4.0 s
- Spectral width: 16 ppm
- ¹³C NMR Acquisition:
 - Spectrometer: A 100 MHz NMR spectrometer (corresponding to a 400 MHz ¹H frequency).
 - Pulse Sequence: A standard proton-decoupled single-pulse sequence.
 - Acquisition Parameters:
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Pulse width: 30°
 - Acquisition time: 1.5 s
 - Spectral width: 240 ppm
- Data Processing: The free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small amount of solid **4-Iodo-1-tritylimidazole** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:

- Spectrometer: An FT-IR spectrometer equipped with an ATR accessory.
- Acquisition Parameters:
 - Spectral range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 32
- A background spectrum of the clean, empty ATR crystal is recorded prior to the sample scan.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

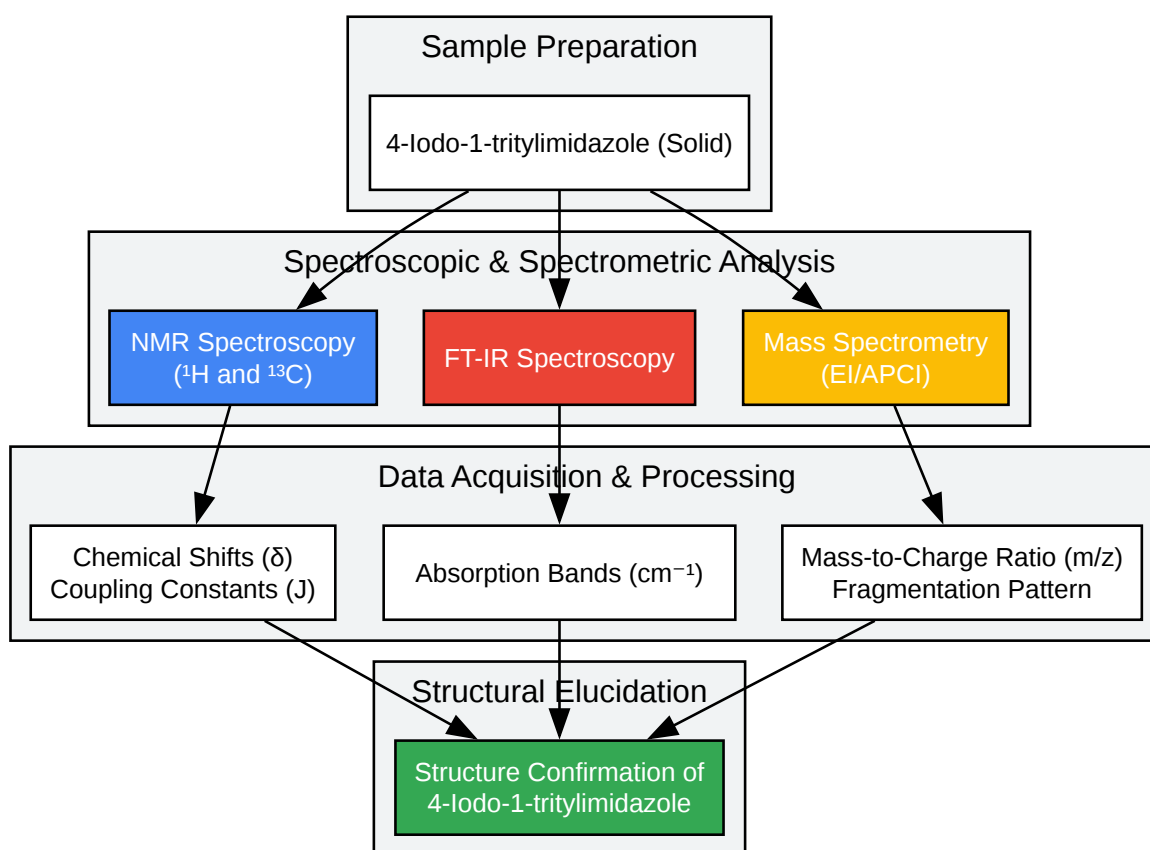
- Sample Introduction: The sample is introduced via a direct insertion probe or a gas chromatograph (for GC-MS). For high-resolution mass spectrometry (HRMS), the sample is dissolved in a suitable solvent and introduced via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
- Ionization:
 - Electron Ionization (EI) for GC-MS: Electrons with an energy of 70 eV are used to ionize the sample molecules.
 - APCI for HRMS: A corona discharge is used to ionize the sample in the gas phase at atmospheric pressure.
- Mass Analysis:
 - Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
 - Mass Range: m/z 50 - 600.

- Data Acquisition: The mass-to-charge ratios of the resulting ions and their relative abundances are recorded to generate the mass spectrum.

Visualizations

Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like **4-Iodo-1-tritylimidazole**.



[Click to download full resolution via product page](#)

*Workflow for the spectral analysis of **4-Iodo-1-tritylimidazole**.*

This diagram outlines the process from sample preparation through various analytical techniques to the final structural confirmation. Each analytical method provides unique information that, when combined, allows for a comprehensive characterization of the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Iodo-1-trityl-1H-imidazole, 98%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. 4-Iodo-1-tritylimidazole | C₂₂H₁₇IN₂ | CID 618252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 96797-15-8 | 4-Iodo-1-tritylimidazole - Synblock [synblock.com]
- To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of 4-Iodo-1-tritylimidazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b030481#spectral-data-of-4-iodo-1-tritylimidazole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com